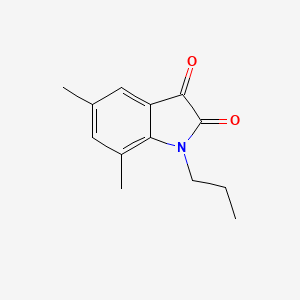

5,7-dimethyl-1-propyl-1H-indole-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

5,7-dimethyl-1-propylindole-2,3-dione |

InChI |

InChI=1S/C13H15NO2/c1-4-5-14-11-9(3)6-8(2)7-10(11)12(15)13(14)16/h6-7H,4-5H2,1-3H3 |

InChI Key |

LTPRWUGTSUTAOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2C(=O)C1=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Profiles of 5,7 Dimethyl 1 Propyl 1h Indole 2,3 Dione and Its Analogues

Foundational Synthetic Strategies for Indole-2,3-dione Derivatives

The synthesis of the indole-2,3-dione core has been a subject of extensive research for over a century, leading to the development of several classical name reactions and, more recently, innovative and sustainable methodologies. nih.gov

The traditional methods for synthesizing isatin (B1672199) derivatives remain widely used due to their reliability and broad substrate scope. These approaches typically begin with substituted anilines to construct the bicyclic isatin ring system.

Sandmeyer Synthesis: This is the oldest and one of the most straightforward methods for preparing isatins. wikipedia.org The process begins with the reaction of a primary arylamine (aniline) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. biomedres.us This forms an α-isonitrosoacetanilide intermediate. wikipedia.orgsynarchive.com In the second step, this isolated intermediate undergoes electrophilic cyclization promoted by a strong acid, such as concentrated sulfuric acid, to furnish the final isatin product in yields often exceeding 75%. wikipedia.orgsynarchive.com

Stolle Synthesis: The Stolle synthesis is considered an effective alternative to the Sandmeyer method for both substituted and unsubstituted isatins. wikipedia.orgnmc.gov.in It involves the condensation of a primary or secondary arylamine with oxalyl chloride, which generates a chlorooxalylanilide intermediate. dergipark.org.trchemicalbook.com This intermediate is subsequently cyclized in the presence of a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), titanium tetrachloride (TiCl₄), or boron trifluoride (BF₃), to yield the isatin derivative. wikipedia.orgbiomedres.usdergipark.org.tr

Gassman Synthesis: The Gassman indole (B1671886) synthesis can be adapted to produce isatins. The procedure involves the initial formation of a 3-methylthio-2-oxindole intermediate from an aniline (B41778) precursor. nmc.gov.indergipark.org.tr This intermediate is then oxidized to afford the corresponding substituted isatin. dergipark.org.tr The mechanism involves the oxidation of the aniline to a chloramine, followed by reaction with a keto-thioether to form a sulfonium (B1226848) ion, which then undergoes a biomedres.usdergipark.org.tr-sigmatropic rearrangement after treatment with a base. wikipedia.org

Martinet Synthesis: The Martinet synthesis is another classical approach where a primary or secondary aromatic amine is condensed with an ester of mesoxalic acid or a related derivative. wikipedia.orgresearchgate.net This reaction typically forms a dioxindole intermediate, which can then be oxidized to yield the isatin. dergipark.org.trwikipedia.org

| Synthetic Method | Key Reagents | Intermediate | Key Features |

|---|---|---|---|

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine, H₂SO₄ | Isonitrosoacetanilide | Oldest method, good yields (>75%), two-step process. wikipedia.orgsynarchive.com |

| Stolle | Aniline, Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Chlorooxalylanilide | Effective for N-substituted and unsubstituted isatins. wikipedia.orgbiomedres.us |

| Gassman | Aniline, Keto-thioether, tBuOCl, Base | 3-Methylthio-2-oxindole | Involves a biomedres.usdergipark.org.tr-sigmatropic rearrangement. dergipark.org.trwikipedia.org |

| Martinet | Aniline, Mesoxalic acid ester | Dioxindole derivative | Condensation reaction followed by oxidation. dergipark.org.trwikipedia.org |

In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and versatile methods for isatin synthesis. These modern approaches often offer advantages in terms of reaction conditions, atom economy, and functional group tolerance.

Oxidation of Indole Derivatives: A prominent modern strategy involves the direct oxidation of readily available indole or oxindole (B195798) precursors. wikipedia.org This transformation can be achieved using a variety of oxidizing agents. wikipedia.org For instance, an environmentally benign method utilizes molecular oxygen (O₂) as the oxidant in the presence of a photosensitizer. nih.gov Another effective system for converting indoles to isatins employs N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO). icm.edu.pl

Metal-Free Cyclization: To avoid the use of heavy metals, metal-free synthetic routes have been developed. One such method employs an iodine-DMSO catalyst system to facilitate the internal cyclization of 2-amino acetophenones, which provides access to N-alkylated and N-arylated isatins. dergipark.org.trresearchgate.net

Green Chemistry Approaches: The principles of green chemistry have been applied to isatin synthesis to reduce environmental impact. These methods include the use of microwave irradiation to accelerate reaction times, particularly in N-alkylation steps, and the exploration of greener solvents like water or ionic liquids, as well as solvent-free reaction conditions. nih.govresearchgate.net Innovative multicomponent reactions that assemble the indole core from simple, inexpensive starting materials in benign solvents like ethanol (B145695) represent a sustainable alternative to traditional methods. rsc.org

Directed Synthesis of 5,7-dimethyl-1-propyl-1H-indole-2,3-dione

The synthesis of the specifically substituted target compound, this compound, requires a strategy that precisely controls the placement of the two methyl groups on the benzene (B151609) ring and the propyl group on the nitrogen atom. The most logical and efficient approach involves a two-stage process: first, the construction of the 5,7-dimethyl-1H-indole-2,3-dione core, followed by the introduction of the propyl group via N-alkylation.

The introduction of an alkyl group, such as a propyl moiety, onto the nitrogen atom of the isatin core is a well-established transformation. nih.gov This reaction proceeds by generating the isatin anion with a suitable base, which then acts as a nucleophile, attacking an alkylating agent. nih.gov

Reaction Conditions: The N-alkylation is typically performed by treating the parent isatin (in this case, 5,7-dimethyl-1H-indole-2,3-dione) with a base like potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). nih.govacs.orgresearchgate.net The alkylating agent used to introduce the propyl group would be a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. acs.org

Microwave-Assisted N-Alkylation: The efficiency of the N-alkylation reaction can be significantly enhanced through the use of microwave irradiation. nih.gov Microwave-assisted protocols often lead to dramatically reduced reaction times and improved yields compared to conventional heating methods. researchgate.net

Phase-Transfer Catalysis (PTC): This technique provides another effective method for N-alkylation, particularly for large-scale synthesis. The reaction is carried out in a biphasic system with a phase-transfer catalyst, which facilitates the transfer of the isatin anion to the organic phase where it reacts with the alkyl halide. researchgate.net

| Parameter | Examples | Purpose |

|---|---|---|

| Bases | K₂CO₃, Cs₂CO₃, NaH, CaH₂ | Deprotonates the N-H group to form the nucleophilic isatin anion. nih.govacs.org |

| Alkylating Agent | 1-Bromopropane, 1-Iodopropane | Provides the propyl electrophile for the SN2 reaction. |

| Solvents | DMF, NMP | Aprotic polar solvents that solubilize the reactants and facilitate the reaction. nih.govacs.org |

| Advanced Methods | Microwave Irradiation, Phase-Transfer Catalysis | Enhance reaction rates and efficiency. nih.govresearchgate.net |

While electrophilic aromatic substitution on the isatin ring is known to occur preferentially at the C-5 and C-7 positions, achieving selective dimethylation at these specific positions on a pre-existing isatin core is challenging and can lead to mixtures of products. wikipedia.orgchemicalbook.com

Therefore, the most regioselective and practical strategy for synthesizing 5,7-dimethyl-1H-indole-2,3-dione is not to functionalize the isatin ring directly, but to begin the synthesis with a precursor that already contains the desired methyl substitution pattern. The ideal starting material for this purpose is 3,5-dimethylaniline . By applying one of the classical foundational strategies, such as the Sandmeyer or Stolle synthesis, to 3,5-dimethylaniline, the isatin core is constructed with the methyl groups unambiguously positioned at the C-5 and C-7 locations. nih.govresearchgate.net This precursor-based approach ensures high regioselectivity and avoids complex purification steps that would arise from direct methylation attempts on the isatin nucleus.

Post-Synthetic Derivatization Reactions of the Indole-2,3-dione Scaffold

The indole-2,3-dione scaffold is a synthetically versatile substrate with multiple reactive sites that allow for a wide range of post-synthetic modifications. nih.govicm.edu.pl The primary sites for derivatization are the C-3 carbonyl group, the N-1 position (if unsubstituted), and the C-5 and C-7 positions on the aromatic ring. wikipedia.orgchemicalbook.com

Reactions at the C-3 Carbonyl: The C-3 ketone is highly electrophilic and is the most common site for derivatization.

Condensation Reactions: It readily condenses with a variety of primary amines and related nucleophiles to form Schiff bases (imines). biomedres.usnih.gov Reaction with hydrazines yields corresponding hydrazones. ijpsr.com

Aldol and Knoevenagel Condensations: Isatin undergoes aldol-type reactions and Knoevenagel condensations with active methylene (B1212753) compounds, providing a route to C-3-substituted derivatives with a new carbon-carbon double bond. nih.govmdpi.com

Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound that has an α-methylene group in the presence of a base. The reaction yields quinoline-4-carboxylic acids, demonstrating a ring transformation of the isatin substrate. icm.edu.pl

Formation of Spirocycles: The C-3 position is a key anchor for the synthesis of various spiro-heterocycles, where the C-3 carbon becomes a spiro center linking the isatin core to another ring system. wikipedia.orgacs.org

Reactions at the Aromatic Ring: The benzene portion of the isatin core can undergo electrophilic aromatic substitution.

Friedel-Crafts Reaction: While direct alkylation can be complex, isatins can participate in Friedel-Crafts type reactions with activated nucleophiles like indoles and pyrroles, typically resulting in C-3 functionalization rather than ring alkylation. nih.gov

Nitration: Electrophilic nitration of isatin using potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid regioselectively introduces a nitro group at the C-5 position. icm.edu.pldergipark.org.tr

Ring Expansion: Under certain conditions, the five-membered lactam ring of isatin can undergo ring expansion reactions to form larger heterocyclic structures. nih.gov

| Reactive Site | Reaction Type | Product Class |

|---|---|---|

| C-3 Carbonyl | Condensation with Amines/Hydrazines | Schiff Bases / Hydrazones. ijpsr.combiomedres.us |

| Knoevenagel Condensation | (2-Oxoindolin-3-ylidene) derivatives. mdpi.com | |

| Pfitzinger Reaction | Quinoline-4-carboxylic acids. icm.edu.pl | |

| Spiro-annulation | Spiro-oxindoles. wikipedia.orgacs.org | |

| Aromatic Ring (C-5/C-7) | Electrophilic Substitution (e.g., Nitration) | 5-Substituted isatins. icm.edu.pldergipark.org.tr |

| Pyrrole (B145914) Ring | Ring Expansion | Expanded heterocycles. nih.gov |

Nucleophilic Additions at Carbonyl Centers (e.g., Schiff Base, Hydrazone Formation)

The indole-2,3-dione framework is characterized by two carbonyl groups at the C2 and C3 positions. The C3-ketone is significantly more electrophilic and reactive towards nucleophiles compared to the C2-amide carbonyl. This selective reactivity is the basis for a wide range of condensation reactions, most notably the formation of Schiff bases (imines) and hydrazones. nih.govorientjchem.org

The general mechanism for Schiff base formation involves the acid-catalyzed condensation of an aldehyde or ketone with a primary amine. orientjchem.org In the case of this compound, the C3-carbonyl reacts with various primary amines (aliphatic or aromatic) to yield the corresponding 3-imino derivatives. This reaction is typically carried out by refluxing the isatin analogue and the amine in a suitable solvent like ethanol or methanol, often with a catalytic amount of acetic acid.

Similarly, hydrazone formation occurs through the condensation of the C3-carbonyl with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, hydrazinecarboxamide). nih.govxiahepublishing.com These reactions are fundamental in medicinal chemistry for creating molecular hybrids with potential biological activities. chalcogen.ro The synthesis of 1H-Indole-2,3-dione,5,7-dimethyl-,3-hydrazone has been reported, indicating the feasibility of this reaction on the 5,7-dimethyl substituted isatin core. chemsrc.com The addition of the 1-propyl group is not expected to impede this characteristic reaction.

Table 1: Representative Nucleophilic Addition Reactions

| Reactant | Reagent | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | Aniline | 5,7-dimethyl-1-propyl-3-(phenylimino)indolin-2-one | Schiff Base Formation |

| This compound | Hydrazine Hydrate | This compound-3-hydrazone | Hydrazone Formation |

| This compound | Phenylhydrazine | 5,7-dimethyl-1-propyl-3-(2-phenylhydrazono)indolin-2-one | Hydrazone Formation |

| This compound | Semicarbazide | 2-(5,7-dimethyl-2-oxo-1-propylindolin-3-ylidene)hydrazine-1-carboxamide | Semicarbazone Formation |

Ring Expansion and Cycloaddition Reactions Leading to Spiro-Fused Systems

The isatin scaffold is a valuable precursor for constructing more complex heterocyclic systems, including spiro-fused compounds, through ring expansion and cycloaddition reactions. nih.gov Spirooxindoles, which contain a spiro-carbon atom at the C3 position of the oxindole core, are prominent structural motifs in various natural products and pharmaceuticals. nih.govbeilstein-journals.org

Ring expansion reactions of isatins can lead to the formation of quinoline (B57606) and benzodiazepine (B76468) derivatives. For instance, a two-carbon ring expansion of the isatin five-membered ring has been reported to yield functionalized dibenzo[b,d]azepin-6-one scaffolds. nih.gov Another strategy involves a thiol-promoted cascade of dearomatizing spirocyclization, nucleophilic substitution, and one-atom ring expansion to convert indole-tethered ynones into quinolines. nih.gov

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful methods for synthesizing spirooxindoles. nih.gov A common approach involves the reaction of an isatin derivative with an amino acid (such as L-proline) to generate an intermediate azomethine ylide in situ. This dipole can then react with various dipolarophiles (e.g., electron-deficient alkenes or alkynes) to produce complex spiro[indoline-pyrrolizine] or spiro[indoline-pyrrolidine] systems in a highly regio- and stereoselective manner. researchgate.netresearchgate.net The substituents at the N1, C5, and C7 positions of the isatin core, such as the propyl and dimethyl groups in the title compound, can influence the stereochemical outcome of these cycloadditions.

Table 2: Examples of Ring Expansion and Cycloaddition Reactions

| Starting Material Class | Reaction Type | Resulting System |

|---|---|---|

| Isatin Derivatives | Pfitzinger Reaction | Quinolines |

| Isatin Derivatives | 1,3-Dipolar Cycloaddition | Spiro[indoline-pyrrolidines] |

| Isatin Derivatives | [3+2] Cycloaddition | Spiro[indoline-pyrazoles] |

| Isatin Derivatives | Multi-component Reaction | Spiro[dihydropyridine-oxindoles] beilstein-journals.org |

Molecular Hybridization Strategies Utilizing the Indole-2,3-dione Framework

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores or bioactive moieties into a single molecule. mdpi.com This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The indole-2,3-dione skeleton is an excellent scaffold for this purpose due to its established biological relevance and versatile chemical handles (the reactive C3-carbonyl and the N-H group, which can be substituted). mdpi.com

For this compound, hybridization can be achieved by forming Schiff bases or hydrazones, as discussed previously, linking the isatin core to another bioactive molecule. For example, condensation with nalidixic acid hydrazide has been used to create isatin-nalidixic acid hybrids. chalcogen.ro Other strategies involve linking the isatin moiety to different heterocyclic systems like indole, thiadiazole, or benzofuran (B130515) through a suitable spacer. nih.govmdpi.com The 1-propyl and 5,7-dimethyl substitutions can modulate the lipophilicity and steric profile of the resulting hybrid molecule, potentially influencing its target engagement and pharmacokinetic properties.

Analytical Spectroscopic and Chromatographic Characterization of Synthesized Compounds

The structural elucidation of this compound and its derivatives relies on a combination of modern analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and chromatography.

¹H NMR Spectroscopy: The proton NMR spectrum would provide key structural information. The aromatic region would show two singlets for the C4-H and C6-H protons, a consequence of the symmetrical dimethyl substitution. The N-propyl group would exhibit a characteristic triplet for the terminal methyl group (~0.9 ppm), a sextet for the methylene group adjacent to the methyl (~1.8 ppm), and another triplet for the methylene group attached to the nitrogen atom (~4.2 ppm). nih.gov The two methyl groups on the aromatic ring would appear as distinct singlets in the aromatic methyl region (~2.3-2.5 ppm).

¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of the two carbonyl carbons, with the C3-ketone resonating further downfield (~185 ppm) than the C2-amide carbonyl (~160 ppm). Signals for the N-propyl carbons and the two aromatic methyl carbons would also be present, along with the quaternary and methine carbons of the indole ring.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the carbonyl groups. The indole-2,3-dione core typically shows two distinct C=O stretching bands, one for the C2-ketone (lactone-like) around 1740-1760 cm⁻¹ and one for the C3-amide (lactam-like) around 1690-1710 cm⁻¹. researchgate.net For Schiff base or hydrazone derivatives, the C=O band at the C3 position would disappear, and a new C=N stretching band would appear around 1595-1620 cm⁻¹. scirp.org

Mass Spectrometry (MS): Mass spectrometry, typically using electrospray ionization (ESI), would be used to determine the molecular weight of the parent compound and its derivatives, confirming their elemental composition through the observation of the molecular ion peak [M+H]⁺. chalcogen.ronih.gov

Chromatography: Techniques like Thin Layer Chromatography (TLC) are used to monitor the progress of reactions, while column chromatography is employed for the purification of the synthesized compounds. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final products.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value/Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | Two singlets for H-4, H-6 |

| N-CH₂-CH₂-CH₃ | Triplet (~4.2 ppm) | |

| N-CH₂-CH₂-CH₃ | Multiplet (~1.8 ppm) | |

| N-CH₂-CH₂-CH₃ | Triplet (~0.9 ppm) | |

| Ar-CH₃ | Two singlets (~2.3-2.5 ppm) | |

| IR (cm⁻¹) | C=O (Amide) | ~1745 cm⁻¹ |

| C=O (Ketone) | ~1690 cm⁻¹ | |

| MS (ESI) | Molecular Ion | [M+H]⁺ corresponding to C₁₃H₁₅NO₂ |

Structure Activity Relationship Sar and Molecular Mechanisms of 5,7 Dimethyl 1 Propyl 1h Indole 2,3 Dione Derivatives

Systematic Elucidation of Structure-Activity Correlations

The biological activity of isatin (B1672199) derivatives is intricately linked to their structural features. The substituents on the isatin core dictate the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its interaction with biological targets.

Conformational and Electronic Effects of N-1 Alkyl Substitution (Propyl Group)

N-alkylation of the isatin nitrogen is a common strategy to modulate biological activity. scispace.com The introduction of an N-propyl group in 5,7-dimethyl-1-propyl-1H-indole-2,3-dione can influence the molecule's properties in several ways.

From a conformational standpoint, the propyl group introduces a degree of flexibility to the otherwise rigid isatin core. The rotation around the N-C and C-C bonds of the propyl chain can allow the molecule to adopt various conformations, which may be crucial for optimal binding to a receptor's active site. The length and branching of the N-alkyl chain are critical determinants of activity, with studies on other N-alkylated isatins suggesting that a propyl group can be an optimal length for fitting into specific hydrophobic pockets of target proteins.

Electronically, the propyl group is an electron-donating group through inductive effects. This can increase the electron density on the isatin ring system, potentially modulating the reactivity of the C-2 and C-3 carbonyl groups. The increased electron density may also influence the molecule's ability to participate in pi-stacking interactions with aromatic residues in a binding site.

A study on N-alkyl substituted isatins as anticancer agents highlighted the importance of the nature of the substituent at the N-1 position in influencing cytotoxic activity. nih.gov While direct data for the N-propyl-5,7-dimethyl derivative is not available, related studies on N-alkylated isatins have shown that the chain length can significantly impact potency. For instance, in a series of N-alkylated isatins, variations in chain length from methyl to butyl have been shown to alter biological activity, suggesting that the propyl group would confer a specific lipophilicity and steric profile that could be favorable for certain biological targets.

Steric and Electronic Contributions of C-5 and C-7 Methyl Groups to Ligand-Receptor Interactions

Substitutions on the aromatic ring of the isatin nucleus are known to have a profound impact on biological activity. calstate.edu The presence of methyl groups at both the C-5 and C-7 positions of this compound introduces specific steric and electronic effects.

Steric Effects: The methyl groups at C-5 and C-7 introduce steric bulk on the aromatic ring. The C-7 methyl group, in particular, is positioned adjacent to the N-1 position, which could create steric hindrance that influences the preferred conformation of the N-1 propyl group. This steric interaction might restrict the rotational freedom of the propyl chain, locking it into a more defined orientation that could be either beneficial or detrimental for receptor binding, depending on the topology of the active site.

The combination of substitutions at both C-5 and C-7 is a key feature. Research on 5,7-dibromoisatin has demonstrated that disubstitution at these positions can lead to potent biological activity. nih.gov While methyl groups have different electronic properties than halogens, this highlights the significance of the 5,7-substitution pattern in modulating the therapeutic potential of isatin derivatives.

| Substitution Position | Substituent | Observed/Inferred Effect on Activity | Reference |

|---|---|---|---|

| N-1 | Alkyl (e.g., Propyl) | Modulates lipophilicity and conformational flexibility, can enhance binding to hydrophobic pockets. | nih.gov |

| C-5 | Electron-donating (e.g., Methyl) | Increases electron density on the aromatic ring, can enhance hydrophobic interactions. | nih.gov |

| C-7 | Electron-donating (e.g., Methyl) | Introduces steric bulk near the N-1 position, potentially influencing the conformation of the N-1 substituent. | calstate.edu |

Modulatory Role of C-3 Substitutions on Biological Efficacy

The C-3 carbonyl group of the isatin core is a highly reactive center and a common site for chemical modification to generate a diverse library of derivatives with varied biological activities. nih.gov Common modifications at this position include the formation of Schiff bases, hydrazones, and spirocyclic compounds.

The introduction of different substituents at the C-3 position of this compound would directly impact its interaction with target receptors. For instance, the addition of a bulky aromatic group could facilitate pi-stacking interactions, while a group capable of hydrogen bonding could form crucial interactions with polar residues in a binding pocket.

Computational Approaches in Drug Design and Mechanistic Insights

Computational methods are invaluable tools in modern drug discovery, providing insights into the molecular basis of drug action and guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of this compound derivatives with varying C-3 substituents, a QSAR model could be developed to predict their biological efficacy.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For isatin derivatives, relevant descriptors would likely include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges on atoms and dipole moments.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic descriptors: These, like LogP, describe the lipophilicity of the molecule.

A QSAR study on N-alkyl substituted isatins as anticancer agents identified descriptors such as the number of bromine atoms, a chi-square index (a topological descriptor), and the hydrophilic surface area as being important for activity. This suggests that for this compound derivatives, a combination of electronic, steric, and hydrophobic descriptors would likely be crucial in developing a predictive QSAR model.

| Descriptor Class | Example Descriptors | Potential Influence on Activity of this compound Derivatives |

|---|---|---|

| Topological | Chi indices, Wiener index | Reflects molecular size, shape, and degree of branching, which can impact receptor fit. |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and orbital interactions with the target protein. |

| Steric | Molar refractivity, Molecular volume | Describes the bulk and shape of the molecule, critical for complementarity with the binding site. |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions within the binding pocket. |

Investigation of Pharmacological Mechanisms of Action.

Biochemical Characterization of Enzyme Inhibition or Activation.

While extensive research exists for the broader class of compounds known as isatins (1H-indole-2,3-diones) and their various derivatives, this information cannot be attributed to the specific structural configuration of this compound without direct experimental or computational evidence. Presenting generalized data from the isatin family would not meet the requirement of focusing solely on the requested compound and would be scientifically inaccurate.

To maintain accuracy and avoid generating speculative or unsubstantiated information, the requested article cannot be created at this time. Should published research on this compound become available, this topic can be revisited.

In Vitro and Preclinical Biological Activities of 5,7 Dimethyl 1 Propyl 1h Indole 2,3 Dione Analogues

Broad-Spectrum Antimicrobial Potential.

Antiviral Properties and Mechanisms

The isatin (B1672199) core is recognized as a versatile scaffold for the development of broad-spectrum antiviral agents. mdpi.com Analogues have been investigated for their efficacy against a range of DNA and RNA viruses. nih.gov The mechanism of action often involves targeting essential viral enzymes or processes, such as viral entry, replication, or protein function. nih.govnih.gov

One study focused on an indole-type compound, M78, identified through virtual screening for its interaction with the Dengue virus (DENV) NS5 protein, which is crucial for viral replication. In vitro, treatment with 50 µM of M78 resulted in a 70% reduction in NS5 protein expression and a 1.7-fold decrease in viral RNA, indicating its involvement in the replication and/or translation of the viral genome. nih.gov While specific data on 5,7-dimethyl-1-propyl-1H-indole-2,3-dione is limited, the general activity of the indole (B1671886) scaffold against viruses like DENV highlights a promising area for further investigation.

Table 1: Antiviral Activity of an Indole Analogue

| Compound | Virus Target | Mechanism/Target | Concentration | Observed Effect | Citation |

|---|---|---|---|---|---|

| Indole-type compound (M78) | Dengue virus (DENV-2) | NS5 Protein | 50 µM | 70% reduction in NS5 expression; 1.7-fold decrease in viral RNA | nih.gov |

Antitubercular Activity Against Mycobacterium tuberculosis

Isatin derivatives have emerged as a significant class of compounds with potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains. nih.gov The indole nucleus is a key component in the development of novel anti-TB drug candidates. nih.gov

Indole-2-carboxamides, which share the core indole structure, have been identified as inhibitors of the trehalose (B1683222) monomycolate transporter MmpL3, a critical component in the mycobacterial cell wall synthesis pathway. nih.gov One potent analogue, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, demonstrated exceptional activity against drug-sensitive Mtb with a Minimum Inhibitory Concentration (MIC) of 0.012 µM. nih.gov This highlights the potential of substituted indole scaffolds in targeting essential mycobacterial processes. Another study on diospyrin (B1219850) derivatives, which are structurally related, showed that an aminoacetate derivative had an MIC of 50 mg/L against both a drug-susceptible H37Rv strain and some MDR strains of M. tuberculosis. researchgate.net

Table 2: Antitubercular Activity of Indole Analogues and Related Compounds

| Compound Class/Derivative | M. tuberculosis Strain | Activity (MIC) | Citation |

|---|---|---|---|

| Indole-2-carboxamide analogue | Drug-sensitive | 0.012 µM | nih.gov |

| Aminoacetate derivative of diospyrin | H37Rv (drug-susceptible) | 50 mg/L | researchgate.net |

| Aminoacetate derivative of diospyrin | Multi-drug resistant (MDR) strains | 50 mg/L | researchgate.net |

Anti-inflammatory and Analgesic Properties

Derivatives of isatin are well-documented for their anti-inflammatory and analgesic (antinociceptive) properties. pkheartjournal.comresearchgate.net Their mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). pkheartjournal.comresearchgate.net

Studies on various isatin conjugates have demonstrated significant anti-inflammatory potency in carrageenan-induced rat paw edema models, with some compounds showing efficacy comparable or superior to standard drugs like ibuprofen (B1674241) and indomethacin, without causing ulcerogenic side effects. researchgate.net For instance, certain isatin derivatives can lower NO and prostaglandin (B15479496) E2 (PGE2) levels by preventing the expression of inducible nitric oxide synthase (iNOS) and COX-2 proteins. pkheartjournal.com This dual inhibition offers a broad-spectrum anti-inflammatory effect. ijprajournal.com The analgesic activity of these compounds has been confirmed in models such as the acetic acid-induced writhing test and the hot plate test, indicating both peripheral and central analgesic effects. researchgate.netresearchgate.net

Table 3: Anti-inflammatory and Analgesic Activity of Isatin Analogues

| Compound Class | Test Model | Observed Effect | Mechanism | Citation |

|---|---|---|---|---|

| Isatin-Ibuprofen Conjugates | Carrageenan-induced rat paw edema | Potency of 93.8% to 117.6% compared to standards | Inhibition of IL-6, TNF-α, iNOS, NO | researchgate.net |

| Substituted Isatins | LPS-induced inflammation | Lowered NO and PGE2 levels | Inhibition of iNOS and COX-2 expression | pkheartjournal.com |

| Isatin-hydrazone derivatives (ID, IF, IH, IJ) | Carrageenan-induced rat paw edema | Significant dose-dependent inhibition of paw edema | Not specified | researchgate.net |

| Isatin-hydrazone derivatives (ID, IF, IH, IJ) | Eddy's hot plate | Significant increase in reaction time (analgesic effect) | Not specified | researchgate.net |

Antioxidant Capacity and Reactive Oxygen Species Modulation

The isatin scaffold is a foundation for compounds with significant antioxidant activity. nih.gov These derivatives can scavenge free radicals and modulate reactive oxygen species (ROS), which are implicated in numerous diseases. nih.govresearchgate.net The antioxidant potential is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging test. nih.gov

In one study, isatin isolated from the flowers of Couroupita guianensis demonstrated free radical scavenging activity with an EC50 value of 72.80 μg/ml in an ultrasound-induced lipid peroxidation assay. researchgate.netnih.gov Another investigation into newly synthesized 3-substituted-2-oxindole derivatives found that compounds with halogen substitutions (e.g., 5-fluoro) on the isatin ring exhibited good antioxidant activity, with the scavenging effect occurring in a concentration-dependent manner. nih.gov For example, 5-fluoro and 5-methyl analogues showed maximum free radical scavenging effects of 70% and 62%, respectively. nih.gov

Table 4: Antioxidant Activity of Isatin and its Derivatives

| Compound | Assay | Activity | Citation |

|---|---|---|---|

| Isatin (natural isolate) | Lipid peroxidation | EC50 = 72.80 μg/ml | nih.gov |

| 5-Fluoro-3-hydroxy-3-substituted oxindole (B195798) | DPPH radical scavenging | 70% maximum effect | nih.gov |

| 5-Methyl-3-hydroxy-3-substituted oxindole | DPPH radical scavenging | 62% maximum effect | nih.gov |

Neuropharmacological Impact

Isatin and its derivatives are known to exert a variety of effects on the central nervous system (CNS), including anticonvulsant, anxiolytic, and sedative activities. nih.govsciepub.com

The isatin framework is considered a key pharmacophore for anticonvulsant activity. brieflands.com Numerous isatin derivatives have been synthesized and evaluated in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. brieflands.comresearchgate.net

A study on N-methyl/acetyl isatin-3-semicarbazones revealed broad-spectrum anticonvulsant activity. researchgate.net Several compounds provided protection in MES, scPTZ, and subcutaneous strychnine (B123637) (scSTY) screens, indicating a wide range of antiseizure effects. researchgate.net Notably, these compounds were often less neurotoxic than standard drugs like phenytoin (B1677684) and carbamazepine. researchgate.net The mechanism of action for some isatin derivatives may involve the modulation of GABA levels in the brain; certain active compounds have been shown to significantly increase brain GABA concentrations, similar to established antiepileptic drugs. sciepub.com

Table 5: Anticonvulsant Activity of N-Substituted Isatin Semicarbazones

| Compound Class | Test Model(s) | Key Findings | Citation |

|---|---|---|---|

| N-methyl/acetyl 5-(un)-substituted isatin-3-semicarbazones | MES, scPTZ, scSTY | Broad-spectrum protection; lower neurotoxicity than standard drugs. | researchgate.net |

| Isatin derivatives (Ib, Ie, Ih, Ii) | MES, PTZ | Showed significant antiepileptic effects in both models. | sciepub.com |

The isatin nucleus is also associated with sedative-hypnotic and anxiolytic activities. nih.govresearchgate.net These effects are often investigated through models such as the potentiation of pentobarbital-induced sleeping time and evaluation of spontaneous locomotor activity. nih.gov

A study on newly synthesized isatin ketals (dioxolane and dioxane derivatives) demonstrated significant sedative-hypnotic profiles. The dioxolane ketals were particularly potent, causing up to a threefold increase in pentobarbital-induced sleep time and a marked decrease in locomotor activity. nih.gov Some isatin derivatives may exert their effects by interacting with the GABAergic system, a key pathway for mediating sedation and anxiolysis. mdpi.com Research on isatin-triazole derivatives showed that they significantly increased the duration of hypnosis, and one analogue, PILAB 8, demonstrated an anxiolytic effect in the elevated-plus maze test, which was reversible by the opioid antagonist naloxone, suggesting a complex mechanism of action. mdpi.com

Table 6: Sedative and Anxiolytic Activity of Isatin Analogues

| Compound Class | Test Model | Observed Effect | Citation |

|---|---|---|---|

| Isatin Dioxolane Ketals | Pentobarbital-induced sleeping time | Up to a 3-fold increase in sleep time | nih.gov |

| Isatin Dioxolane Ketals | Open field (locomotor activity) | Produced sedation (decreased activity) | nih.gov |

| Isatin-triazole derivatives (PILAB 1-12) | Pentobarbital-induced sleep | Significantly increased duration of hypnosis | mdpi.com |

| Isatin-triazole derivative (PILAB 8) | Elevated-plus maze | Anxiolytic effect (increased time in open arms) | mdpi.com |

Assessment of Neuroprotective Potential

Isatin and its derivatives have been explored for their neuroprotective properties, with research suggesting that substitutions on the isatin ring can significantly influence this activity. While specific studies on this compound are limited, the impact of substitutions at the N1, C5, and C7 positions provides insights into the potential neuroprotective effects of its analogues.

Research has shown that the substitution pattern on the aromatic ring of isatin can modulate its neuroprotective activity. For instance, the presence of hydroxyl groups at the fifth, sixth, and seventh positions has been found to increase its inhibitory activity against monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. nih.gov This suggests that the methyl groups at the 5 and 7 positions in analogues of the target compound could influence its interaction with neurological targets.

Furthermore, N-alkylation of isatin is a common strategy to enhance its biological profile. nih.gov The introduction of an alkyl group, such as the propyl group in this compound, can alter the lipophilicity and steric properties of the molecule, potentially affecting its ability to cross the blood-brain barrier and interact with central nervous system targets. While direct data on the neuroprotective effects of N-propyl-5,7-dimethylisatin analogues is scarce, the general neuroprotective potential of isatin derivatives underscores the importance of further investigation into these specific analogues. nih.gov

Table 1: Neuroprotective Activity of Isatin Analogues

| Compound | Substitution Pattern | Biological Target/Assay | Observed Effect |

| Isatin | Unsubstituted | Monoamine Oxidase (MAO) | Inhibition of MAO-A and MAO-B |

| 5-Hydroxyisatin | C5-OH | Monoamine Oxidase (MAO) | Increased MAO-A selectivity |

| N-Methylisatin | N1-CH3 | Monoamine Oxidase (MAO) | Altered inhibitory potency |

Note: This table is illustrative and based on general findings for isatin derivatives due to the lack of specific data for this compound analogues.

Other Investigated Biological Activities (e.g., Antidiabetic, Anti-HIV, Antiprotozoal)

The versatile isatin scaffold has been the basis for the development of agents targeting a range of pathogens and metabolic disorders.

Antidiabetic Activity:

Table 2: Antidiabetic Activity of Isatin-Thiazole Derivatives

| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |

| 4 | 22.22 ± 0.02 | 20.76 ± 0.17 |

| 5 | 23.01 ± 0.04 | 22.10 ± 0.09 |

| 10 | 24.11 ± 0.05 | 23.43 ± 0.11 |

| 12 | 25.43 ± 0.05 | 25.98 ± 0.13 |

| 16 | 27.01 ± 0.06 | 27.76 ± 0.17 |

Source: Adapted from a study on isatin thiazole (B1198619) derivatives. nih.gov

Anti-HIV Activity:

The isatin nucleus has been incorporated into various compounds designed to inhibit the replication of the human immunodeficiency virus (HIV). nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at the C5 position of the isatin ring can significantly impact anti-HIV-1 activity. nih.gov For example, substitutions with fluorine or a methyl group at C5 have been associated with higher activity. nih.gov Furthermore, N-alkylation with larger alkyl groups has been shown to be more potent than smaller alkyl groups. nih.gov This suggests that the 5,7-dimethyl and N-propyl substitutions in the target compound's analogues could contribute favorably to their anti-HIV potential. One study reported an isatinimino derivative with an EC50 value of 12.1 µg/ml against HIV. nih.gov

Table 3: Anti-HIV Activity of Isatin Analogues

| Compound Class | Key Structural Features | Target | Activity |

| Isatin-β-thiosemicarbazones | Thiosemicarbazone at C3 | HIV Reverse Transcriptase | EC50 in the low micromolar range for some analogues. nih.gov |

| Norfloxacin-isatin Mannich bases | Fluoroquinolone at N1 | HIV-1 Replication | EC50 values of 11.3 and 13.9 µg/mL for potent analogues. nih.gov |

| 5-Substituted Isatins | Substitution at C5 | HIV-1 Replication | F = CH3 > Cl for higher activity. nih.gov |

Note: This table summarizes general SAR findings for different classes of isatin derivatives.

Antiprotozoal Activity:

Isatin and its derivatives have also been evaluated for their activity against various protozoal parasites. nih.govresearchgate.net For instance, isatin-thiazolyl hybrids have demonstrated anti-Trypanosoma cruzi activity, with some compounds showing IC50 values in the low micromolar range against the trypomastigote form of the parasite. nih.gov The nature of the substituents on the isatin moiety has been shown to greatly influence the bioactivity of these compounds. nih.gov While specific antiprotozoal data for this compound analogues is limited, the established antiparasitic potential of the isatin scaffold suggests that these compounds could be promising candidates for the development of new antiprotozoal agents. researchgate.net

Table 4: Antiprotozoal Activity of Isatin-Thiazolyl Hybrids against Trypanosoma cruzi

| Compound | IC50 (µM) against trypomastigotes |

| 6e | 4.43 |

| 6h | 2.05 |

| 6i | 4.12 |

| 6j | 1.72 |

Source: Adapted from a study on isatin-thiazolyl hybrids. nih.gov

Emerging Research Paradigms and Future Perspectives for 5,7 Dimethyl 1 Propyl 1h Indole 2,3 Dione in Chemical Biology

Rational Design Principles for Enhanced Biological Activity

The journey from a bioactive compound to a therapeutic agent is underpinned by the principles of rational drug design. For derivatives of the 1H-indole-2,3-dione scaffold, these principles are actively being applied to enhance potency, selectivity, and pharmacokinetic profiles.

Strategies for Lead Optimization and Hit-to-Lead Development

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising "hit" compound. For the indole-2,3-dione scaffold, hit-to-lead development often involves systematic modification at several key positions to improve biological activity and drug-like properties. nih.gov The structure of 5,7-dimethyl-1-propyl-1H-indole-2,3-dione itself is a product of such optimization strategies, where the N-alkylation and ring substitutions are intended to enhance target engagement. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to this process, providing insights into how specific structural changes affect efficacy. nih.gov For instance, research on related indoline-2,3-dione derivatives has shown that modifications at the N-1 position can significantly impact inhibitory potency against enzymes like fatty acid amide hydrolase (FAAH). nih.gov The substitution of a bulky aryl group with a more flexible allyl group in one study resulted in a 1500-fold increase in potency. nih.gov This highlights the importance of the N-1 substituent, such as the propyl group in this compound, in defining the compound's biological profile.

Table 1: Illustrative SAR Data for N-1 Substituted Indole-2,3-dione Derivatives

| Compound | N-1 Substituent | Target | IC50 |

|---|---|---|---|

| BSS-7 | Bulky Aryl | FAAH | 1.49 µM |

This table illustrates the impact of N-1 substitution on the biological activity of the indole-2,3-dione scaffold, based on data for FAAH inhibitors. nih.gov

Exploration of Multi-Targeting Ligands from Indole-2,3-dione Derivatives

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov This has led to the paradigm of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with several targets simultaneously. nih.gov The isatin (B1672199) scaffold is well-suited for developing MTDLs due to its ability to be extensively modified, allowing for the integration of different pharmacophores into one molecule. nih.govnih.gov

For example, hybrids of isatin with other heterocyclic structures like triazine and aniline (B41778) have been synthesized as potential multi-target agents for Alzheimer's disease, demonstrating inhibitory activity against cholinesterase enzymes, antioxidant properties, and the ability to chelate biometals. nih.gov The design of this compound could serve as a starting point for creating MTDLs by attaching other bioactive moieties to its core structure.

Table 2: Multi-Target Activity of an Isatin-Triazine-Aniline Hybrid

| Target/Activity | IC50 / EC50 |

|---|---|

| Acetylcholinesterase (AChE) | 0.2 nM |

| Butyrylcholinesterase (BChE) | 0.03 µM |

This table shows the multi-target profile of a representative indole-2,3-dione derivative. nih.gov

Addressing Drug Resistance Mechanisms through Novel Scaffold Design

The emergence of drug resistance is a major challenge in treating cancer and infectious diseases. nih.gov Designing novel compounds that can overcome resistance mechanisms is a key goal of medicinal chemistry. The indole (B1671886) scaffold has shown promise in this area. mdpi.com Certain indole derivatives have been found to reverse multidrug resistance (MDR) in cancer cells by inhibiting the function of efflux pumps like P-glycoprotein (ABCB1) and ABCG2. nih.govmdpi.com

These compounds can potentiate the cytotoxicity of conventional antitumor drugs in resistant cells. nih.gov The structural features of this compound, specifically the lipophilic substitutions, could be advantageous in designing agents that bypass or inhibit resistance mechanisms. Further modifications to this scaffold could lead to potent MDR modulators. mdpi.com

Applications in Chemical Biology and Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The indole-2,3-dione scaffold is a valuable starting point for the development of such tools. rsc.org Its derivatives can be modified to incorporate reporter tags, such as fluorescent groups, without losing their inherent biological activity. acs.org This allows for the visualization and tracking of their interactions within cells.

Isatin derivatives have been developed as fluorescent probes, for instance, by extending the conjugated system with a phenylacetylene (B144264) group to increase fluorescence intensity. acs.org Such probes are critical for studying the biology of specific targets, like the protein tyrosine phosphatase SHP1. acs.org The this compound structure could be similarly functionalized to create novel probes for investigating cellular processes.

Identification of Undiscovered Biological Targets and Pathways

A significant advantage of versatile scaffolds like indole-2,3-dione is their potential to interact with a wide range of biological targets, some of which may be unknown. nih.gov Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, is a powerful approach to uncover new mechanisms of action and novel therapeutic targets. nih.gov

Libraries of isatin derivatives have been screened against various cancer cell lines, revealing selective cytotoxicity and uncovering unexpected modes of action, such as the induction of necroptosis. nih.gov Endogenous isatin itself has been shown to bind to numerous proteins, including enzymes involved in glycolysis like pyruvate (B1213749) kinase and glyceraldehyde-3-phosphate dehydrogenase. nih.gov The unique substitution pattern of this compound may confer affinity for a distinct set of protein targets, opening up new avenues for biological investigation.

Table 3: Known and Potential Biological Targets of the Indole-2,3-dione Scaffold

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Kinases | Cyclin-dependent kinases, Receptor tyrosine kinases | Cancer |

| Proteases | Caspases, SARS coronavirus 3CL protease | Apoptosis, Viral Infections |

| Efflux Pumps | P-glycoprotein (ABCB1), ABCG2 | Multidrug Resistance |

| Metabolic Enzymes | Monoamine oxidase, Pyruvate kinase | Neurological Disorders, Metabolism |

This table summarizes some of the diverse biological targets that have been identified for various indole-2,3-dione derivatives. nih.govmdpi.comnih.govresearchgate.net

Advanced Analytical Techniques for Elucidating Compound-Biological System Interactions

Understanding how a compound interacts with its biological targets at a molecular level is crucial for drug development. A variety of advanced analytical techniques are employed to study these interactions. thermofisher.com For indole-2,3-dione derivatives, these methods provide detailed insights into binding kinetics, affinity, and the structural basis of interaction.

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to study the binding of small molecules to proteins in real-time. nih.gov It has been used to demonstrate that isatin can modulate protein-protein interactions, for example, by enhancing the affinity between human ferrochelatase and adrenodoxin (B1173346) reductase. nih.gov This suggests a novel regulatory mechanism where small molecules can act as "molecular glues" or stabilizers for protein complexes. researchgate.net

In silico molecular docking and molecular dynamics simulations are computational methods that predict how a ligand binds to the active site of a protein. nih.govacs.org These techniques are invaluable for rationalizing SAR data and guiding the design of new derivatives with improved binding affinity. acs.org For this compound, these computational tools can predict its likely binding modes with various targets and help prioritize synthetic efforts.

The combination of these advanced analytical methods will be essential in fully characterizing the biological activity of this compound and realizing its therapeutic potential.

Leveraging Artificial Intelligence and Machine Learning in the Discovery Pipeline

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development pipeline for novel chemical entities like this compound. Traditional drug discovery is a notoriously lengthy and expensive process, often hampered by high attrition rates of candidate compounds. mdpi.com AI and ML offer a suite of computational tools to address these challenges by accelerating timelines, improving predictive accuracy, and enabling the exploration of a vast chemical space. astrazeneca.comnih.gov

The application of AI in the context of this compound and its analogs spans the entire discovery continuum, from initial hit identification to lead optimization. Machine learning models, particularly deep neural networks and graph neural networks, can be trained on large datasets of existing molecules to predict a wide range of properties for novel or untested compounds. astrazeneca.com This predictive power allows researchers to prioritize the synthesis and testing of candidates with the highest probability of success.

Key applications of AI and ML in the discovery pipeline for indole-2,3-dione derivatives include:

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. For instance, a model could be trained on the structural features of known kinase inhibitors and then tasked to generate novel 1H-indole-2,3-dione scaffolds, like analogs of this compound, that are optimized for high binding affinity to a specific cancer-related kinase and favorable pharmacokinetic profiles. mdpi.com

Predictive Modeling for Bioactivity and Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) models built using ML algorithms can predict the biological activity of new derivatives of this compound. nih.gov By analyzing how structural modifications (e.g., changing substituents on the indole ring) affect activity, these models guide medicinal chemists in synthesizing more potent compounds. Similarly, AI can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify and eliminate candidates with poor drug-like characteristics early in the process. eurekalert.org

High-Throughput Virtual Screening: AI-driven platforms can screen virtual libraries containing millions or even billions of compounds against a biological target far more rapidly than physical high-throughput screening (HTS). nih.gov This allows for the efficient identification of potential hits from the indole-2,3-dione class that warrant further investigation.

Target Identification and Mechanism of Action Elucidation: For a compound like this compound identified through phenotypic screening, AI can help elucidate its mechanism of action. By analyzing large-scale biological data, such as genomic or proteomic data from compound-treated cells, ML algorithms can identify the molecular targets and pathways modulated by the compound. eurekalert.org

Table 1: AI-Predicted Properties for Hypothetical 1H-indole-2,3-dione Analogs

| Compound ID | Modification from Parent Compound | Predicted Kinase Inhibition (IC50, nM) | Predicted Aqueous Solubility (logS) | Predicted Hepatotoxicity Risk |

|---|---|---|---|---|

| IND-001 | 5,7-dimethyl-1-propyl (Parent) | 150 | -3.5 | Moderate |

| IND-002 | R1 = Cyclopropyl | 85 | -3.2 | Low |

| IND-003 | R5 = Chloro | 120 | -3.8 | Moderate |

| IND-004 | R7 = Methoxy | 250 | -3.1 | Low |

By embedding these data-driven approaches, the research and development surrounding this compound can be significantly accelerated, shifting resources from indiscriminate screening to the precision design and triaging of high-potential therapeutic candidates. mdpi.comastrazeneca.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5,7-dimethyl-1-propyl-1H-indole-2,3-dione to achieve high purity and yield?

- Methodological Answer : A common approach involves refluxing precursor indole derivatives (e.g., substituted indoline-2,3-diones) with alkylating agents like propyl halides in polar aprotic solvents (e.g., DMF or acetic acid). Sodium acetate is often used as a base to deprotonate intermediates, facilitating nucleophilic substitution . For purification, recrystallization from DMF/acetic acid mixtures or column chromatography with silica gel (eluting with ethyl acetate/hexane) is recommended. Monitoring reaction progress via TLC and confirming purity via HPLC (>95%) ensures reproducibility .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : H NMR will show characteristic peaks for the propyl group (δ ~0.9–1.7 ppm for CH-CH-CH-) and aromatic protons (δ ~6.8–7.5 ppm for the indole core). C NMR confirms carbonyl groups (C=O at δ ~170–180 ppm) .

- IR : Stretching vibrations for C=O (1680–1750 cm) and N-H (3200–3400 cm) are critical .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] for CHNO, expected m/z 217.1103) .

Q. How can researchers address solubility challenges during biological assays involving this compound?

- Methodological Answer : Solubility in aqueous buffers can be improved using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Pre-formulation studies (e.g., dynamic light scattering) assess aggregation. For in vitro assays, dissolving the compound in DMSO followed by dilution in assay buffer (with controls for solvent effects) is standard .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or thermal motion artifacts can arise from twinning or poor crystal quality. Use SHELXL for refinement, applying restraints for anisotropic displacement parameters. Validate with R (<5%) and goodness-of-fit (GOF ~1.0). OLEX2 integrates structure solution, refinement, and validation tools, enabling real-time adjustments during data processing . For ambiguous electron density, DFT calculations (e.g., Gaussian09) can model hypothetical conformers .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs targeting bacterial enzymes?

- Methodological Answer :

- Key Modifications : Vary substituents at positions 5,7 (methyl groups) and 1 (propyl chain) to assess steric/electronic effects. For example, replacing methyl with electron-withdrawing groups (e.g., -CF) may enhance binding to bacterial acetylcholinesterase .

- Assays : Test inhibition of E. coli FabI or S. aureus Sortase A using fluorogenic substrates (IC determination). Compare with control inhibitors (e.g., triclosan for FabI) .

- Computational Modeling : Docking studies (AutoDock Vina) into enzyme active sites (PDB: 3GNS for FabI) identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Q. What catalytic systems enable enantioselective functionalization of the indole-2,3-dione core?

- Methodological Answer : Organocatalysts like chiral amines (e.g., MacMillan catalyst) or thioureas promote asymmetric Michael additions or Diels-Alder reactions. For example, L-proline derivatives catalyze vinylogous additions to α,β-unsaturated esters, achieving >90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

Q. How do researchers validate the stability of this compound under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.